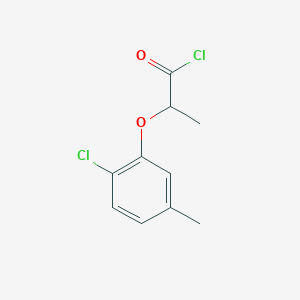

2-(2-Chloro-5-methylphenoxy)propanoyl chloride

概要

説明

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09. This compound is primarily used in proteomics research and is known for its role in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride typically involves the reaction of 2-(2-Chloro-5-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(2-Chloro-5-methylphenoxy)propanoic acid+Thionyl chloride→2-(2-Chloro-5-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

化学反応の分析

Types of Reactions

2-(2-Chloro-5-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Chloro-5-methylphenoxy)propanoic acid and hydrogen chloride.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts in the presence of a base to form esters.

Thiols: Reacts to form thioesters.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

科学的研究の応用

Anticancer Research

2-(2-Chloro-5-methylphenoxy)propanoyl chloride has been investigated as a potential intermediate in the synthesis of various anticancer agents. Its ability to modify biological targets makes it a valuable compound in drug development.

Case Study Example :

A study synthesizing derivatives of this compound demonstrated its capacity to inhibit cancer cell proliferation. The synthesized compounds were tested against several cancer cell lines, showing promising results in inducing apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 5.0 | Apoptosis induction |

| Derivative B | MCF-7 | 3.2 | ROS generation |

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial effects. The presence of the chlorophenoxy group suggests potential for antibacterial properties.

Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | TBD | TBD |

Agrochemical Applications

In agrochemistry, this compound serves as an essential building block for herbicides and pesticides. Its chlorinated structure enhances the efficacy of herbicides by improving their binding affinity to plant enzymes.

Case Study Example :

Research has shown that derivatives synthesized from this compound can selectively inhibit key enzymes in weed species without affecting crop plants, showcasing its potential as a selective herbicide.

Polymer Chemistry

This compound is also utilized in polymer chemistry for the synthesis of specialty polymers with enhanced properties. Its reactivity allows for the incorporation into polymer backbones, leading to materials with improved thermal and mechanical properties.

Table: Polymer Properties

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Polymer A | Thermal Stability | TGA Analysis |

| Polymer B | Mechanical Strength | Tensile Testing |

作用機序

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic substrates. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules.

類似化合物との比較

Similar Compounds

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoyl chloride: Similar in structure but with an additional methyl group on the propanoyl moiety.

2-(2,3-Dichlorophenoxy)propanoyl chloride: Contains an additional chlorine atom on the phenoxy ring.

Uniqueness

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications in proteomics and organic synthesis.

生物活性

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is a compound that belongs to the class of phenoxy herbicides, which are widely used in agricultural practices. Its biological activity primarily relates to its herbicidal properties and potential toxicity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanism of action, toxicity, and environmental impact.

- Molecular Formula : C10H10ClO2

- Molecular Weight : 233.09 g/mol

- Structure : The compound features a chlorinated aromatic ring, which contributes to its biological activity.

The primary mechanism of action for phenoxy herbicides involves the disruption of plant growth by mimicking natural plant hormones known as auxins. This leads to uncontrolled growth and eventual plant death. Specifically, this compound acts by:

- Auxin Mimicry : It interferes with normal hormonal balance in plants, leading to abnormal growth patterns.

- Inhibition of Cell Division : The compound may inhibit cell division in sensitive plant species, causing stunted growth and wilting.

Acute Toxicity

Research indicates that compounds similar to this compound exhibit varying degrees of toxicity in humans and animals. For instance, chlorophenoxy herbicides have been associated with:

- Gastrointestinal Symptoms : Nausea and vomiting are common after exposure.

- Neurological Effects : Symptoms can include dizziness and confusion in cases of severe poisoning .

A case study involving MCPA (4-chloro-2-methylphenoxyacetic acid), a related herbicide, revealed that while most patients experienced mild symptoms, severe outcomes were possible, including death from cardiorespiratory failure .

Environmental Toxicity

Phenoxy herbicides can have significant environmental impacts:

- Soil Microbial Activity : Studies show that microbial communities can degrade these compounds, although the efficiency varies based on environmental conditions .

- Aquatic Toxicity : Adsorption studies indicate that these compounds can persist in water bodies, affecting aquatic life .

Case Studies

- Self-Poisoning Incidents : A study involving 181 patients who ingested MCPA showed that while most experienced mild toxicity, there were cases of severe neurological effects and fatalities . This underscores the potential risks associated with chlorophenoxy herbicides.

- Microbial Degradation : Research has identified specific microbial enzymes (RdpA and SdpA) that can selectively degrade chlorophenoxy herbicides in soil environments. This indicates a potential for bioremediation strategies using indigenous microbial populations to mitigate environmental contamination .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClO2 |

| Molecular Weight | 233.09 g/mol |

| Acute Toxicity (LD50) | Varies; related compounds show toxicity |

| Environmental Persistence | Moderate; subject to microbial degradation |

特性

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGGCRDGXFFCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248295 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-24-8 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。